molecular formula C50H78N10O11 B1573877 erbB-2

erbB-2

Cat. No.: B1573877
M. Wt: 995.21
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Domain Architecture and Molecular Organization

ErbB-2 comprises three primary structural regions: an extracellular domain (ECD), a single-pass transmembrane (TM) helix, and an intracellular domain (ICD) housing the tyrosine kinase and regulatory regions. The ECD is subdivided into four subdomains (I–IV), with domains I and III forming the ligand-binding interface in other ErbB family members. However, this compound lacks a functional ligand-binding pocket due to intramolecular interactions between domains I and III, which stabilize a constitutively "open" conformation primed for dimerization. Domains II and IV are cysteine-rich and mediate receptor-receptor interactions through β-hairpin loops and hydrophobic pockets.

The TM domain (residues 650–675) adopts an α-helical structure critical for dimer stabilization. Mutations in this region, such as Val659Glu, induce helical packing that enhances homodimerization and oncogenic signaling. The ICD includes a juxtamembrane segment, a bilobed tyrosine kinase domain (residues 703–1029), and a disordered C-terminal tail (residues 1030–1255) containing autophosphorylation sites (e.g., Tyr1221/1222) that recruit downstream adaptor proteins.

Properties

Molecular Formula

C50H78N10O11

Molecular Weight

995.21

Origin of Product

United States

Scientific Research Applications

Diagnostic Applications

Immunohistochemistry (IHC)

IHC is commonly used to assess erbB-2 protein expression in tumor tissues. High levels of this compound expression are indicative of aggressive tumor behavior and are critical for determining treatment options. For instance, patients with this compound positive breast cancer often receive trastuzumab (Herceptin), a monoclonal antibody targeting the this compound receptor .

Genetic Testing

Molecular assays, such as fluorescence in situ hybridization (FISH), are employed to detect this compound gene amplification. This genetic testing is essential for identifying patients who may benefit from targeted therapies. Studies have shown that patients with this compound amplification exhibit improved outcomes when treated with targeted agents .

Prognostic Significance

Breast Cancer

Research indicates that high this compound expression correlates with poor prognosis in breast cancer patients. A study found that this compound overexpression is linked to resistance to chemotherapy agents like paclitaxel and docetaxel . Moreover, the interaction between this compound expression and treatment regimens has been shown to impact patient survival rates significantly.

Multiple Myeloma

Recent findings suggest that elevated levels of this compound mRNA in malignant plasma cells are associated with increased mortality in multiple myeloma patients. This highlights the potential of this compound as a prognostic biomarker beyond breast cancer .

Therapeutic Applications

Targeted Therapy

Trastuzumab is the most well-known therapeutic application targeting this compound. It has transformed the treatment landscape for this compound positive breast cancer, significantly improving survival rates. The efficacy of trastuzumab is enhanced when combined with chemotherapy, particularly in patients with high levels of this compound expression .

Combination Therapies

Emerging research indicates that combining trastuzumab with other agents can overcome resistance mechanisms associated with high this compound expression. For instance, studies suggest that dual inhibition strategies targeting both this compound and other pathways may enhance treatment efficacy in metastatic cancers .

Case Studies and Clinical Trials

Study Cancer Type Findings
NCT00004067Breast CancerDemonstrated improved outcomes with trastuzumab in patients with high this compound expression .
NCT01853748Metastatic Colorectal CancerEvaluated the role of this compound as a predictive biomarker for targeted therapies; suggested its potential as an actionable target .
NCT01472638Multiple MyelomaFound a correlation between high this compound mRNA levels and poor patient outcomes, indicating its prognostic value .

Chemical Reactions Analysis

Dimerization Mechanism

ErbB-2 is known for its ability to form both homodimers and heterodimers. The dimerization process is crucial for its activation and subsequent signaling cascades:

  • Heterodimerization : this compound serves as the preferred partner for other ErbB receptors due to its high affinity for them. For example, when paired with ErbB-3, it activates downstream signaling pathways essential for cellular responses, including proliferation and survival.

  • Homodimerization : In conditions where this compound is overexpressed (common in certain cancers), it can form homodimers, leading to ligand-independent signaling activation. This process is often associated with oncogenic transformations.

Phosphorylation Events

Upon dimerization, this compound undergoes autophosphorylation on specific tyrosine residues within its cytoplasmic domain. Key phosphorylation sites include:

  • Tyr1248

  • Tyr877

  • Tyr1139

  • Tyr1196

These phosphorylation events are critical as they create binding sites for downstream signaling molecules and activate various pathways such as MAPK and PI3K/Akt, which are vital for cell growth and survival.

Major Pathways

This compound engages several key signaling pathways upon activation:

  • Mitogen-Activated Protein Kinase (MAPK) : This pathway is crucial for cell proliferation and differentiation.

  • Phosphoinositide 3-Kinase (PI3K/Akt) : Activation of this pathway promotes cell survival and growth by inhibiting apoptosis.

Role in Cancer

The overexpression of this compound is frequently observed in aggressive breast cancers and correlates with poor prognosis. The aberrant signaling due to its overactivity leads to uncontrolled cell division and tumor progression.

Dimerization Studies

Research indicates that the presence of this compound significantly enhances the signaling capabilities of other receptors:

  • In studies involving breast cancer cell lines such as SKBR3 and BT474, it was shown that the absence of this compound led to reduced phosphorylation levels of other receptors, indicating its role in amplifying signals from ligands like EGF and neuregulins .

Anti-Cancer Therapeutics

Targeting the interactions involving this compound has become a focal point in cancer therapy:

  • Monoclonal antibodies that inhibit this compound can effectively reduce its signaling capabilities, leading to decreased tumor growth in HER2-positive cancers .

Effects of Dimerization on Signaling

Dimerization TypePartnerEffect on Signaling
HeterodimerErbB-3Increased phosphorylation; enhanced survival signals
HomodimerNoneLigand-independent activation; oncogenic potential

Comparison with Similar Compounds

Structural and Functional Comparison with ErbB Family Members

Kinase Domain Characteristics

While ErbB-2 shares homology with EGFR and ErbB-4 in its kinase domain, key differences exist:

Property EGFR This compound ErbB-4
Catalytic Stability High Low Moderate
ATP Utilization Efficient Inefficient Efficient
Substrate Preference Shared optimized peptides (e.g., PLC-γ) Similar to EGFR/ErbB-4 Similar to EGFR/ErbB-2
Kinase Activation Ligand-dependent Ligand-independent (via dimerization) Ligand-dependent

Data derived from purified intracellular domains .

This compound’s inefficient ATP usage and instability may explain its reliance on heterodimerization for sustained signaling .

Therapeutic Targeting: Comparison with EGFR and Dual Inhibitors

Monoclonal Antibodies

  • Trastuzumab (Herceptin): Targets membranous this compound (Membthis compound), inhibiting dimerization and promoting receptor internalization. However, resistance arises in tumors with Nuclthis compound due to retained transcriptional activity .
  • Pertuzumab : Binds a distinct this compound epitope to block heterodimerization, showing synergy with trastuzumab .

Tyrosine Kinase Inhibitors (TKIs)

  • Single-Target Inhibitors :
    • Lapatinib: Reversible EGFR/ErbB-2 inhibitor with moderate this compound activity .
  • Dual EGFR/ErbB-2 Inhibitors: GW2974: Quinazoline derivative with IC50 <80 nM for both kinases, 10–75-fold selectivity over normal cells, and oral efficacy in xenografts (10–30 mg/kg) . Compound 15 (4-Amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones): Inhibits this compound phosphorylation (IC50 = 54 nM) and tumor growth in BT474 cells (IC50 = 14 nM) .
Therapeutic Agent Target IC50/Dose Key Findings
Trastuzumab Membthis compound N/A Enhances TRAIL-induced apoptosis via Akt inhibition
GW2974 EGFR/ErbB-2 <80 nM (kinase); 10–30 mg/kg (oral) 50–60% tumor growth inhibition in xenografts
This compound Antisense Oligonucleotides This compound mRNA 20 µg (35% protein reduction) Growth inhibition in this compound-amplified cells only

Resistance Mechanisms and Heterogeneity

  • Cellular Heterogeneity : Subclonal resistance to antisense oligonucleotides occurs in ~50% of SK-Br-3 derivatives, independent of this compound expression .
  • Nuclear this compound (Nuclthis compound) : Associated with trastuzumab resistance and transcriptional regulation of pro-survival genes (e.g., COX-2). Abrogating Nuclthis compound localization inhibits tumor growth .
  • Integrin β4 Signaling : Amplifies this compound-driven invasion and metastasis. Co-targeting integrin β4 enhances this compound therapy efficacy .

Clinical and Prognostic Implications

  • Overexpression Without Amplification: 26% of breast tumors show elevated this compound protein without gene amplification, linked to inflammatory carcinoma and poor prognosis .
  • Concordance in Metastasis : 7/7 patients showed matched this compound alterations in primary tumors and metastases, suggesting early oncogenic role .
  • Nuclthis compound Prognosis: Nuclear localization correlates with reduced overall survival in ER-negative tumors, independent of Membthis compound status .

Preparation Methods

Expression and Purification of Recombinant erbB-2 Protein

The preparation of this compound protein typically begins with recombinant expression systems to produce the protein or its extracellular domain in sufficient quantities for biochemical studies.

  • Recombinant DNA Construction : The this compound gene or its extracellular domain is cloned into suitable expression vectors, such as bacterial plasmids (e.g., pGEX) or mammalian expression vectors. For example, fragments containing the extracellular domain of this compound can be amplified by PCR and inserted into vectors that allow fusion with tags for purification (e.g., glutathione S-transferase (GST) fusion in pGEX vectors).

  • Expression Systems :

    • Bacterial Expression: Escherichia coli is commonly used for expressing this compound extracellular domains fused to GST to facilitate purification. Induction with IPTG triggers protein expression, followed by cell lysis and extraction of soluble proteins.
    • Mammalian Cell Expression: For full-length this compound or post-translationally modified forms, mammalian cell lines such as SKBR3 (human breast cancer cells) or CHO (Chinese hamster ovary) cells are employed to ensure proper folding and glycosylation.
  • Purification Techniques :

    • Affinity chromatography is widely used, exploiting fusion tags like GST or His-tags. For GST-tagged proteins, glutathione-agarose beads capture the fusion protein, which is then eluted with reduced glutathione and dialyzed against PBS to remove impurities.
    • Immunoprecipitation using this compound-specific antibodies can also be employed to isolate the protein from cell lysates.

Preparation of Antibodies Against this compound

Antibodies targeting this compound are crucial both for its detection and functional studies.

  • Monoclonal Antibodies : Generated by immunizing mice with recombinant this compound protein or peptides, followed by hybridoma technology to select clones producing specific antibodies. These antibodies can be used for receptor activation, immunoprecipitation, and blocking studies.

  • Antibody Labeling : For ultrastructural studies, antibodies are conjugated with protein A-coated colloidal gold particles (e.g., 15 nm) to enable electron microscopy visualization of this compound localization in cells.

Cell Line Models for this compound Preparation and Functional Analysis

  • Overexpressing Cell Lines : Cell lines such as SKBR3 and T47D breast cancer cells naturally overexpress this compound and are used to prepare membrane fractions or whole cell lysates rich in this compound for biochemical assays.

  • Engineered Cell Lines : Myeloid 32D cells engineered to express this compound alone or in combination with other ErbB family members provide a controlled system to study this compound activation and signaling. These cells are cultured and stimulated with ligands or antibodies to prepare activated this compound complexes for analysis.

Preparation of this compound Ligands and Fusion Proteins

Although this compound lacks a known high-affinity ligand, preparation of related ligands and fusion proteins helps study its function.

  • EGF-like Ligands and Neuregulins : Recombinant ligands such as epidermal growth factor (EGF) and neuregulins (NRG1α, NRG1β, NRG2α) are prepared via recombinant expression and purification to stimulate erbB family receptors in vitro.

  • proEGF Fusion Proteins : Segments of the EGF precursor (proEGF) containing EGF-like domains are cloned and expressed as GST fusion proteins for binding studies. These fragments are purified using glutathione-agarose affinity chromatography and dialyzed for functional assays.

Preparation of Cell Lysates and Protein Samples Containing this compound

  • Cells expressing this compound are grown to confluence and then lysed using detergents under conditions that preserve protein-protein interactions.
  • Lysates are cleared by centrifugation and subjected to electrophoresis or immunoprecipitation.
  • Proteins are transferred to membranes for immunoblotting with antibodies specific to this compound or phosphorylated tyrosine residues to assess activation status.

Experimental Analysis of this compound Activation and Complex Formation

  • Stimulation Protocols : Cells or lysates are treated with growth factors, antibodies, or inhibitors at 37°C for defined time intervals to induce this compound phosphorylation.
  • Detection : Immunoblotting with antiphosphotyrosine antibodies or antibodies recognizing activated MAPK (downstream signaling) is used to confirm this compound activation.

Data Table: Summary of Key Preparation Methods for this compound

Preparation Step Methodology/Technique Purpose/Outcome Reference
Recombinant DNA cloning PCR amplification, vector insertion (e.g., pGEX) Production of this compound extracellular domain
Protein expression Bacterial (E. coli), Mammalian (SKBR3, CHO) Obtain soluble or full-length this compound protein
Protein purification Affinity chromatography (glutathione-agarose) Purify fusion proteins or this compound from lysates
Antibody generation Hybridoma technology with recombinant this compound Produce monoclonal antibodies for detection
Antibody labeling Protein A-coated colloidal gold conjugation Visualize this compound localization by electron microscopy
Cell lysate preparation Detergent lysis, centrifugation Prepare protein samples for immunoblotting
Ligand/fusion protein preparation Recombinant expression of EGF-like domains Study this compound interaction and signaling
Activation assays Growth factor or antibody stimulation Analyze this compound phosphorylation and signaling

Q & A

Q. How should researchers address contradictory findings regarding this compound's role in therapeutic response?

  • Methodological Answer : Contradictions often stem from variability in assay protocols (e.g., antibody specificity in IHC) or patient stratification. Meta-analyses using individual patient data (IPD) clarify dose-response relationships. Preclinical studies must report this compound expression levels (e.g., via qRT-PCR or FISH) and phosphorylation status to enable cross-study comparisons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.